N-Benzoyl-2'-deoxy-2'-fluorocytidine
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Overview
Description
Preparation Methods
The synthesis of N-Benzoyl-2’-deoxy-2’-fluorocytidine involves multiple steps, starting from the appropriate nucleoside precursor. The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside precursor are protected using suitable protecting groups to prevent unwanted reactions.
Fluorination: The protected nucleoside is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Benzoylation: The fluorinated nucleoside is then benzoylated using benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.
Deprotection: Finally, the protecting groups are removed to yield N-Benzoyl-2’-deoxy-2’-fluorocytidine.
Chemical Reactions Analysis
N-Benzoyl-2’-deoxy-2’-fluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include bases such as sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
N-Benzoyl-2’-deoxy-2’-fluorocytidine has several scientific research applications:
Anticancer Research: The compound has shown potential in inhibiting the growth of cancer cells and is being investigated as a potential anticancer drug.
Antiviral Research: It has been found to be active against various viruses, including HIV, Herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and influenza A virus.
Biological Studies: The compound is used in studies related to DNA synthesis and repair mechanisms due to its structural similarity to natural nucleosides.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-deoxy-2’-fluorocytidine involves its incorporation into the DNA of rapidly dividing cells, leading to the inhibition of DNA synthesis. This results in the disruption of cell division and ultimately cell death. The compound targets the DNA polymerase enzyme, which is essential for DNA replication .
Comparison with Similar Compounds
N-Benzoyl-2’-deoxy-2’-fluorocytidine is similar to other nucleoside analogs such as:
2’-Fluoro-2’-deoxycytidine: This compound lacks the benzoyl group but shares the fluorine substitution, making it a close analog.
N4-Benzoyl-2’-deoxycytidine: This compound has a similar structure but lacks the fluorine atom.
The uniqueness of N-Benzoyl-2’-deoxy-2’-fluorocytidine lies in its combined benzoyl and fluorine substitutions, which enhance its stability and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H16FN3O5 |
---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24) |
InChI Key |
RHCOKFXBQWNMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
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